クロモマイシンA2

概要

説明

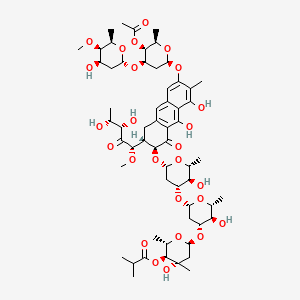

クロモマイシンA2は、アウレオリック酸ファミリーの抗生物質に属する天然物です。これは、ストレプトマイセス・グリセウス菌によって産生され、その強力な抗腫瘍性と抗菌性で知られています。 This compoundは、その生物活性に貢献するアグリコンコアと複数の糖部分を備えた複雑な構造を持っています .

科学的研究の応用

Chromomycin A2 has a wide range of scientific research applications, including:

作用機序

クロモマイシンA2は、DNAのマイナーグルーブに結合することによりその効果を発揮し、それにより転写因子や他のDNA結合タンパク質の結合を阻害します。この相互作用は、転写機構を混乱させ、遺伝子発現の阻害につながります。 This compoundは、Wntシグナル伝達経路も干渉し、細胞増殖と生存の重要な調節因子であるβカテニンの活性化を抑制します .

類似の化合物との比較

This compoundは、クロモマイシンA3、ミトラマイシン、オリボマイシンなどの他の化合物を含むアウレオリック酸ファミリーの一部です。これらの化合物は、類似の構造と作用機序を共有していますが、その特定の生物活性と治療の可能性は異なります。 This compoundは、グルコース刺激性インスリン分泌の強力な阻害と、腫瘍壊死因子関連アポトーシス誘導リガンド抵抗性を克服する能力において独特です .

類似の化合物のリスト

- クロモマイシンA3

- ミトラマイシン

- オリボマイシン

- アブラマイシン

生化学分析

Biochemical Properties

Chromomycin A2 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to disrupt Wnt signaling, interfere with β cell gene expression, and partially suppress Ca2+ influx . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

Chromomycin A2 has significant effects on various types of cells and cellular processes. It potently inhibits glucose-stimulated insulin secretion from pancreatic β cells . It also influences cell function by disrupting glucose-responsive ERK1/2 and S6 phosphorylation .

Molecular Mechanism

The molecular mechanism of Chromomycin A2 involves its binding interactions with biomolecules and changes in gene expression. It consistently decreases GSK3β phosphorylation and suppresses activation of a β-catenin activity reporter . It also interferes with transcription factor binding to critical β cell gene promoters .

Temporal Effects in Laboratory Settings

Chronic treatment with Chromomycin A2 largely ablates glucose-stimulated insulin secretion even after washout . It does not inhibit glucose-stimulated generation of ATP or Ca2+ influx .

Metabolic Pathways

Chromomycin A2 is involved in several metabolic pathways. It disrupts Wnt signaling and interferes with β cell gene expression

準備方法

合成経路と反応条件

クロモマイシンA2は、通常、ストレプトマイセス・グリセウスの培養液から単離されます。単離プロセスには、抽出、クロマトグラフィー、結晶化など、いくつかのステップが含まれます。this compoundの合成経路は複雑で、アグリコンコアを構築し、糖部分を付加する複数のステップが含まれます。 反応条件は、多くの場合、化合物の安定性と活性を確保するために、特定のpH、温度、溶媒系を必要とします .

工業生産方法

This compoundの工業生産には、ストレプトマイセス・グリセウスの大規模な発酵が含まれます。発酵プロセスは、this compoundの収量を最大限に引き出すように最適化され、その化合物はその後、高度なクロマトグラフィー技術を使用して精製されます。 工業生産方法は、さまざまな用途におけるthis compoundに対する需要を満たすために、コスト効率が高く、スケーラブルになるように設計されています .

化学反応の分析

反応の種類

クロモマイシンA2は、以下を含むいくつかの種類の化学反応を受けます。

酸化: this compoundは、酸化されて、生物活性が変化したさまざまな誘導体を作ることができます。

還元: 還元反応は、アグリコンコアまたは糖部分を修飾し、化合物の特性の変化につながります。

置換: 置換反応は、this compound分子に新しい官能基を導入することができ、その活性または安定性を高める可能性があります.

一般的な試薬と条件

This compoundの化学反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。 温度、pH、溶媒などの反応条件は、化合物の完全性を損なうことなく、必要な修飾を達成するために注意深く制御されます .

形成される主要な生成物

This compoundの化学反応から生成される主要な生成物には、生物活性が修飾されたさまざまな誘導体が含まれます。 これらの誘導体は、しばしば、医学やその他の用途における潜在的な使用について研究されています .

科学研究アプリケーション

This compoundは、以下を含む、幅広い科学研究アプリケーションを持っています。

化学: This compoundは、DNA結合特性を研究し、他のDNA相互作用化合物の作用機序を調査するための化学プローブとして使用されます.

生物学: 生物学的研究では、this compoundは、遺伝子発現と調節を研究し、DNA結合化合物が細胞プロセスに与える影響を調査するために使用されます.

医学: this compoundは、抗腫瘍剤としての可能性を示しており、癌治療における潜在的な使用について研究されています。

類似化合物との比較

Chromomycin A2 is part of the aureolic acid family, which includes other compounds such as chromomycin A3, mithramycin, and olivomycin. These compounds share similar structures and mechanisms of action but differ in their specific biological activities and therapeutic potential. Chromomycin A2 is unique in its potent inhibition of glucose-stimulated insulin secretion and its ability to overcome tumor necrosis factor-related apoptosis-inducing ligand resistance .

List of Similar Compounds

- Chromomycin A3

- Mithramycin

- Olivomycin

- Aburamycin

特性

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLCTUHONLQGIX-TWTCTLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6992-70-7 | |

| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of Aburamycin A?

A1: While a precise molecular formula and weight for Aburamycin A are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that Aburamycin A is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of Aburamycin A, including its molecular formula, weight, and spectroscopic data.

Q2: How is Aburamycin A produced?

A2: Aburamycin A is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of Aburamycin A.

Q3: Are there other antibiotics similar to Aburamycin A?

A3: Yes, Aburamycin A belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of Aburamycin A.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。